

"Dammarenediol II 3-O-cafeate" CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dammarenediol II 3-O-cafeate*

Cat. No.: *B15594242*

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An In-Depth Technical Guide to **Dammarenediol II 3-O-cafeate**

CAS Number: 171438-55-4

This technical guide provides a comprehensive overview of **Dammarenediol II 3-O-cafeate**, a naturally occurring triterpenoid cafeate. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

Dammarenediol II 3-O-cafeate is a complex natural product. While specific experimental data on its physicochemical properties are limited in publicly available literature, its structural features suggest it is a lipophilic molecule with poor aqueous solubility.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 171438-55-4 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₃₉ H ₅₈ O ₅ | [1] |
| Molecular Weight | 606.88 g/mol | [1] |
| Class | Triterpenoid Cafeate | |
| Natural Sources | Ostryopsis nobilis, Betula platyphylla, Betula maximowicziana | [3] |

Biological Activity

While direct and extensive studies on the biological activity of **Dammarenediol II 3-O-cafeate** are not widely published, the activities of its constituent parts—a dammarane-type triterpenoid and a caffeate moiety—as well as extracts from its natural sources, suggest potential pharmacological effects.

Potential Anti-inflammatory Activity

Caffeic acid and its derivatives are well-documented for their anti-inflammatory properties. They can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. While not directly demonstrated for **Dammarenediol II 3-O-cafeate**, it is plausible that the caffeate moiety of the molecule contributes to anti-inflammatory effects.

Potential Anticancer Activity

Extracts from *Betula* species, known sources of **Dammarenediol II 3-O-cafeate**, have shown anti-carcinogenic effects in animal models. Triterpenoids, as a class, are known to possess anticancer properties, including the induction of apoptosis (programmed cell death) in cancer cells. The dammarane skeleton of Dammarenediol II could contribute to such activities. Further research is necessary to elucidate the specific anticancer potential of **Dammarenediol II 3-O-cafeate**.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Dammarenediol II 3-O-cafeate** are not readily available in the scientific literature. However, based on the predicted activities, the following standard assays would be appropriate for its investigation.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **Dammarenediol II 3-O-cafeate** (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.
- **Stimulation:** Stimulate the cells with 1 µg/mL of LPS for 24 hours.
- **NO Measurement:** Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Culture:** Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.
- **Cell Seeding:** Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- **Treatment:** Treat the cells with a range of concentrations of **Dammarenediol II 3-O-cafeate** for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

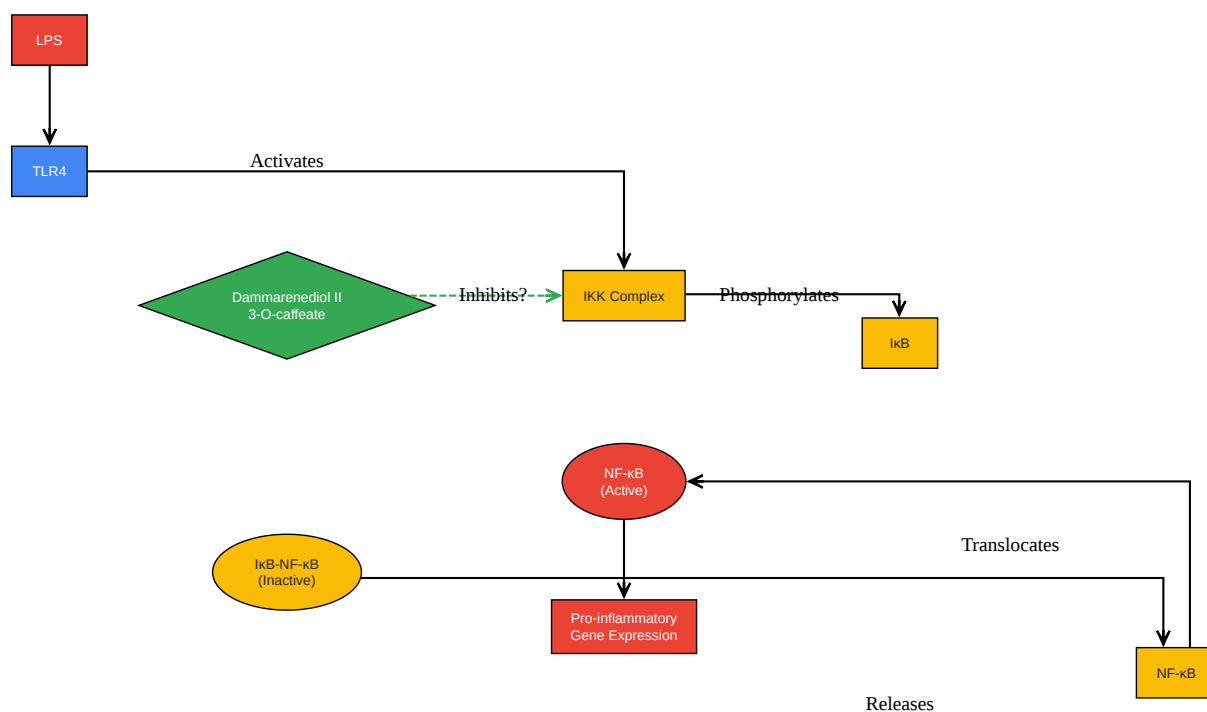
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Based on the chemical nature of **Dammarenediol II 3-O-cafeate** and the known activities of related compounds, a potential mechanism of action could involve the modulation of the NF-κB signaling pathway.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The cafeate moiety of **Dammarenediol II 3-O-cafeate** could potentially interfere with the activation of the NF-κB pathway, a central mediator of inflammation.

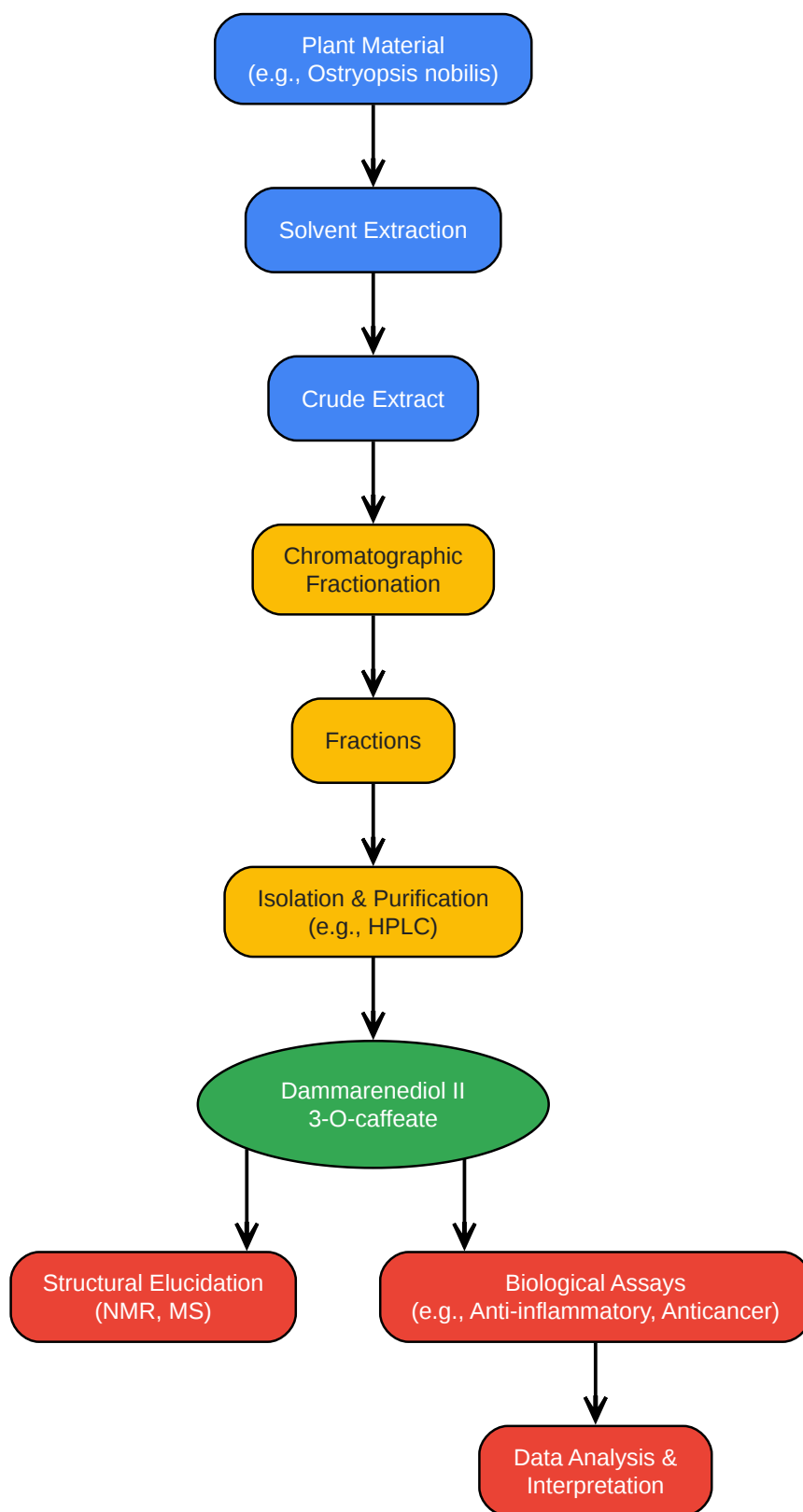


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Caption: Hypothetical inhibition of the NF-κB signaling pathway by **Dammarenediol II 3-O-cafeate**.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and biological evaluation of **Dammarenediol II 3-O-cafeate**.



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Caption: General workflow for the isolation and bioactivity screening of **Dammarenediol II 3-O-cafeate**.

Conclusion

Dammarenediol II 3-O-cafeate is a natural product with potential for further pharmacological investigation. Based on its chemical structure and the known activities of related compounds, it is a candidate for anti-inflammatory and anticancer research. This guide provides a foundational understanding of the compound and outlines potential avenues for future experimental exploration. Further studies are required to isolate this compound in sufficient quantities and to perform comprehensive biological and mechanistic evaluations to validate its therapeutic potential.

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- To cite this document: BenchChem. ["Dammarenediol II 3-O-cafeate" CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594242#dammarenediol-ii-3-o-cafeate-cas-number]

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